molecular formula C8H16FNO2 B14070441 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride CAS No. 102731-40-8

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride

Cat. No.: B14070441
CAS No.: 102731-40-8
M. Wt: 177.22 g/mol
InChI Key: ZYHXEVUJRBLFQR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride is a chemical compound with the molecular formula C8H15NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to undergo polymerization and is often used in the synthesis of polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form complexes with other molecules. The dimethylamino group in the compound allows it to interact with various molecular targets, including nucleic acids and proteins. This interaction is crucial in applications such as gene delivery and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its dimethylamino group, which imparts specific chemical properties such as increased reactivity in polymerization and the ability to form complexes with biomolecules. This makes it particularly valuable in applications related to drug delivery and polymer synthesis .

Properties

CAS No.

102731-40-8

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;hydrofluoride

InChI

InChI=1S/C8H15NO2.FH/c1-7(2)8(10)11-6-5-9(3)4;/h1,5-6H2,2-4H3;1H

InChI Key

ZYHXEVUJRBLFQR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(C)C.F

Origin of Product

United States

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